molecular formula C14H13BrN2O B7541854 (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone

(4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone

Cat. No. B7541854
M. Wt: 305.17 g/mol
InChI Key: QNLFOJZNTHZVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone, also known as BRD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BRD belongs to the class of indole-based compounds and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone involves the inhibition of various enzymes and pathways that are involved in the development and progression of diseases. (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. HDAC inhibition by (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that is involved in the breakdown of neurotransmitters in the brain. MAO inhibition by (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone leads to increased levels of neurotransmitters, which can improve cognitive function and reduce neurodegeneration.
Biochemical and Physiological Effects:
(4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has been found to exhibit various biochemical and physiological effects, including anti-cancer, neuroprotective, anti-inflammatory, and anti-oxidant properties. (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has been shown to induce apoptosis in cancer cells by inhibiting HDACs and activating tumor suppressor genes. (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. In addition, (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has been found to exhibit anti-inflammatory and anti-oxidant properties, which can reduce inflammation and oxidative stress in various tissues.

Advantages and Limitations for Lab Experiments

(4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has several advantages for lab experiments, including its high purity level, stability, and ease of synthesis. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone, including its potential therapeutic applications in various diseases, its mechanism of action, and its optimization for clinical use. (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has shown promising results in preclinical studies for its anti-cancer and neuroprotective properties, and further studies are needed to determine its efficacy and safety in clinical trials. In addition, the optimization of (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone for clinical use, including its formulation and dose, is an important future direction for its development as a therapeutic agent.

Synthesis Methods

The synthesis of (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone involves the reaction of 2-bromo-1-methylpyrrole with indole-2-carboxaldehyde in the presence of a base. The reaction yields (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone as a yellow solid with a high purity level.

Scientific Research Applications

(4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has been studied for its anti-inflammatory and anti-oxidant properties.

properties

IUPAC Name

(4-bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c1-16-9-11(15)8-13(16)14(18)17-7-6-10-4-2-3-5-12(10)17/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLFOJZNTHZVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)N2CCC3=CC=CC=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone

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